7-(Bromomethyl)-1-methyl-1H-indazole
Overview
Description
7-(Bromomethyl)-1-methyl-1H-indazole is a chemical compound belonging to the indazole family, characterized by a bromomethyl group attached to the seventh position of the indazole ring and a methyl group at the first position. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-1-methyl-1H-indazole typically involves the bromomethylation of 1-methyl-1H-indazole. One common method includes the reaction of 1-methyl-1H-indazole with paraformaldehyde and hydrobromic acid in acetic acid. The reaction is carried out under reflux conditions to yield the desired bromomethylated product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 7-(Bromomethyl)-1-methyl-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form methyl derivatives.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted indazoles.
Oxidation: Formation of indazole carboxylic acids or aldehydes.
Reduction: Formation of methylated indazoles.
Scientific Research Applications
7-(Bromomethyl)-1-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is used in the development of novel materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-1-methyl-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. The indazole ring can interact with aromatic residues in proteins, affecting their function and stability.
Comparison with Similar Compounds
1-Methyl-1H-indazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
7-Methyl-1H-indazole: Lacks the bromomethyl group, affecting its reactivity and biological activity.
7-(Chloromethyl)-1-methyl-1H-indazole: Similar structure but with a chloromethyl group, which has different reactivity compared to the bromomethyl group.
Uniqueness: 7-(Bromomethyl)-1-methyl-1H-indazole is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions and its potential as a pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
7-(bromomethyl)-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12-9-7(5-10)3-2-4-8(9)6-11-12/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVSNUXEWNVRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2CBr)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678461 | |
Record name | 7-(Bromomethyl)-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092961-00-6 | |
Record name | 7-(Bromomethyl)-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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